Propargyl-PEG3-Amin

Übersicht

Beschreibung

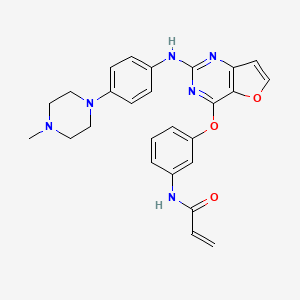

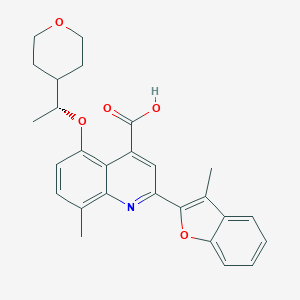

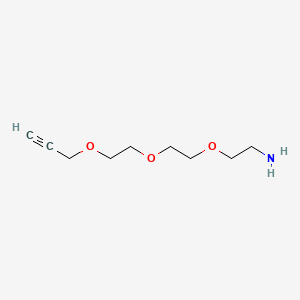

Propargyl-PEG3-amine is a compound that consists of a propargyl group attached to a polyethylene glycol chain with three ethylene glycol units, ending in an amine group. This compound is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications due to its ability to facilitate selective protein degradation through the ubiquitin-proteasome system .

Wissenschaftliche Forschungsanwendungen

Propargyl-PEG3-amine has a wide range of applications in scientific research:

Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.

Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

Medicine: Employed in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications in cancer and neurodegenerative diseases.

Industry: Used in the production of bioconjugates and drug delivery systems .

Wirkmechanismus

Target of Action

Propargyl-PEG3-amine is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Mode of Action

The mode of action of Propargyl-PEG3-amine involves the formation of PROTACs, which are molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway affected by Propargyl-PEG3-amine is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, Propargyl-PEG3-amine can selectively target proteins for degradation, thereby influencing the protein levels within the cell .

Pharmacokinetics

As a peg-based compound, it is expected to have good water solubility This could potentially enhance its bioavailability

Result of Action

The result of the action of Propargyl-PEG3-amine is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins. The exact molecular and cellular effects would depend on the specific proteins being targeted.

Action Environment

The action of Propargyl-PEG3-amine can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAc) can be affected by the presence of copper ions Additionally, the stability of the compound could be influenced by factors such as pH and temperature

Biochemische Analyse

Biochemical Properties

Propargyl-PEG3-amine interacts with various biomolecules through its amine and propargyl groups. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The propargyl group can undergo copper-catalyzed azide-alkyne Click Chemistry with azide-bearing compounds or biomolecules .

Cellular Effects

Peg derivatives, including Propargyl-PEG3-amine, are known to decrease aggregation and increase solubility of proteins . This can influence cell function by affecting protein stability and interactions.

Molecular Mechanism

Propargyl-PEG3-amine exerts its effects at the molecular level through its ability to form stable triazole linkages via Click Chemistry . This allows it to bind to azide-bearing compounds or biomolecules, potentially influencing their activity or interactions .

Temporal Effects in Laboratory Settings

Peg derivatives are generally stable and resistant to degradation .

Metabolic Pathways

Peg derivatives can interact with various enzymes and cofactors due to their ability to bind to azide-bearing compounds or biomolecules .

Transport and Distribution

Peg derivatives are generally water-soluble and can diffuse freely in aqueous environments .

Subcellular Localization

Peg derivatives can potentially localize to various subcellular compartments due to their ability to bind to azide-bearing compounds or biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propargyl-PEG3-amine can be synthesized through various methods. One common approach involves the A3-coupling reaction, which is a three-component reaction involving an alkyne, an aldehyde, and an amine. This reaction can be catalyzed by transition metals such as copper or manganese . The reaction conditions typically involve mild temperatures and environmentally friendly catalysts, making the process efficient and sustainable.

Industrial Production Methods: In an industrial setting, the synthesis of Propargyl-PEG3-amine often involves the use of magnetically reusable manganese nanocatalysts. These catalysts are immobilized on the surface of magnetic nanoparticles, which can be easily separated and reused, reducing waste and improving the overall efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: Propargyl-PEG3-amine undergoes various types of chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form carbonyl compounds.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of substituted amines or amides

Vergleich Mit ähnlichen Verbindungen

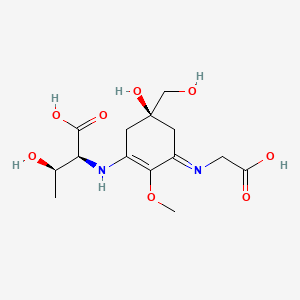

Propargyl-PEG3-acid: Contains a carboxylic acid group instead of an amine group, used for bioconjugation with different functional groups.

Propargyl-PEG-NHS ester: Contains an N-hydroxysuccinimide ester group, used for amine-reactive bioconjugation.

Uniqueness: Propargyl-PEG3-amine is unique due to its amine group, which allows for versatile bioconjugation reactions with carboxylic acids, activated esters, and other electrophiles. This versatility makes it particularly valuable in the synthesis of PROTACs and other targeted therapeutic agents .

Eigenschaften

IUPAC Name |

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREICTHRFCQNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)

![2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride](/img/structure/B610158.png)

![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)